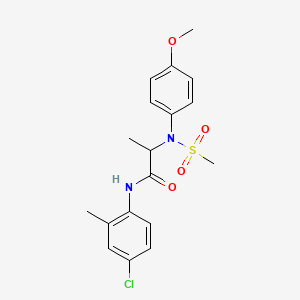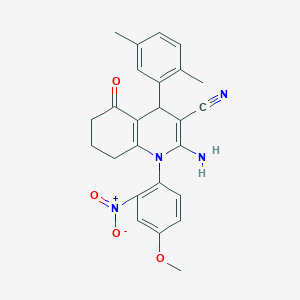![molecular formula C19H18ClN3O3 B4103838 N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4103838.png)
N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of pyrrolidinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. In
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have anti-tumor activity in various cancer cell lines. In addition, N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential therapeutic applications of N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in other diseases, such as neurodegenerative disorders or autoimmune diseases. Finally, further studies are needed to elucidate the exact mechanism of action of N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide and to identify potential biomarkers for its therapeutic effects.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-14-6-8-15(9-7-14)22-19(26)13-10-18(25)23(11-13)17-5-3-2-4-16(17)20/h2-9,13H,10-11H2,1H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMISXICRSYSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclohexanecarboxamide](/img/structure/B4103757.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103769.png)

![4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4103784.png)
![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103792.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4103797.png)

![2-[(4-bromophenoxy)methyl]-5-(2,6-dimethyl-4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4103803.png)
![ethyl 4-({[1-ethyl-5-oxo-3-(3-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4103807.png)
![4-Bromo-N-(2-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4103810.png)

![methyl 4-[6-amino-5-cyano-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate](/img/structure/B4103833.png)

![6-amino-3,4-di-4-pyridinyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103853.png)